molecular formula C4H7ClO2 B3118496 Propanoyl chloride, 2-methoxy-, (2S)- CAS No. 23943-98-8

Propanoyl chloride, 2-methoxy-, (2S)-

Cat. No.: B3118496
CAS No.: 23943-98-8
M. Wt: 122.55 g/mol
InChI Key: NBEMORIANHKPTH-VKHMYHEASA-N
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Description

Propanoyl chloride, 2-methoxy-, (2S)- is a chemical compound that belongs to the class of propanoyl chlorides. It is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C4H7ClO2, and it has a molecular weight of 122.548 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl chloride, 2-methoxy-, (2S)- can be synthesized through the chlorination of propionic acid with phosgene. The reaction involves the following steps:

  • Propionic acid reacts with phosgene to produce propanoyl chloride.
  • The reaction is typically carried out under controlled conditions to ensure the safety and efficiency of the process .

Industrial Production Methods

Industrial production of propanoyl chloride, 2-methoxy-, (2S)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive and volatile nature of the compound. Safety measures are crucial to prevent any hazardous incidents during production .

Chemical Reactions Analysis

Types of Reactions

Propanoyl chloride, 2-methoxy-, (2S)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the propanoyl group into aromatic compounds

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters, depending on the nucleophile used.

    Friedel-Crafts Acylation: The major products are aromatic ketones, where the propanoyl group is attached to the aromatic ring

Scientific Research Applications

Propanoyl chloride, 2-methoxy-, (2S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the propanoyl group into various molecules.

    Biology: It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs and therapeutic agents by serving as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanoyl chloride, 2-methoxy-, (2S)- involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Propionyl Chloride: Propionyl chloride is a similar compound with the formula CH3CH2COCl.

    Acetyl Chloride: Acetyl chloride (CH3COCl) is another acyl chloride that is commonly used in organic synthesis.

Uniqueness

Propanoyl chloride, 2-methoxy-, (2S)- is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in specific synthetic applications where the methoxy group is desired.

Properties

IUPAC Name

(2S)-2-methoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEMORIANHKPTH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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